molecular formula C14H18FNO3S B2898277 4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride CAS No. 2411254-42-5

4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride

Cat. No.: B2898277
CAS No.: 2411254-42-5
M. Wt: 299.36
InChI Key: GXLZCDGZRKTSPI-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H18FNO3S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperidine-1-sulfonyl fluoride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.

    Oxidation and Reduction: The piperidine ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Produces the corresponding sulfonic acid and fluoride ion.

    Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Research: May be used in studies involving enzyme inhibition or protein modification.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This can affect various biochemical pathways, depending on the specific proteins targeted.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-sulfonyl fluoride: A simpler analog without the benzoyl group.

    2,4-Dimethylbenzoyl chloride: Lacks the piperidine and sulfonyl fluoride groups.

    N-Benzoylpiperidine: Contains the benzoyl and piperidine groups but lacks the sulfonyl fluoride group.

Uniqueness

4-(2,4-Dimethylbenzoyl)piperidine-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the benzoyl and sulfonyl fluoride groups allows for diverse chemical transformations and interactions with biological molecules.

Properties

IUPAC Name

4-(2,4-dimethylbenzoyl)piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-10-3-4-13(11(2)9-10)14(17)12-5-7-16(8-6-12)20(15,18)19/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZCDGZRKTSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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